molecular formula C25H21OP B1591127 (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine CAS No. 402822-70-2

(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine

Cat. No. B1591127
M. Wt: 368.4 g/mol
InChI Key: HKPVWDCYRDZOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine (MPBP) is an organophosphorus compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline solid that is insoluble in water and soluble in organic solvents. MPBP is an organophosphorus compound that is derived from a mixture of biphenyl and diphenylphosphine. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. This compound has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Catalysis in Organic Synthesis

A series of bulky phosphines, including those with substituted biphenyl structures similar to (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine, have been developed for use in catalytic processes. For instance, these ligands have been employed in palladium-catalyzed telomerization of 1,3-butadiene with methanol, showcasing improved selectivity and yield over traditional ligands like triphenylphosphine (PPh₃). This is particularly important in processes like the Dow 1-octene process, where selectivity and stability of the catalyst are crucial for the efficient production of key intermediates like 1-methoxyocta-2,7-diene (1-MOD) (Tschan et al., 2010).

Mechanistic Studies in Organic Reactions

In studies exploring the reaction of arylphosphines with singlet oxygen, compounds structurally related to (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine were investigated to understand their reactivity and oxidation pathways. These studies provide insights into intramolecular vs. intermolecular oxidation processes, contributing to the broader understanding of phosphine chemistry and oxidation mechanisms (Gao et al., 2001).

Development of New Ligands for Transition Metal-Catalyzed Reactions

New chiral and bulky phosphine ligands based on the (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine framework have been synthesized for use in palladium-mediated organic transformations. These ligands, due to their steric bulk and unique structure, facilitate Suzuki–Miyaura cross-coupling reactions under mild conditions, leading to high yields of biaryl compounds. Such advancements highlight the role of these phosphines in developing more efficient and selective catalyst systems for organic synthesis (Leung et al., 2017).

Asymmetric Catalysis

Chiral diphosphine ligands derived from the biphenyl structure, similar to (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine, have been utilized in asymmetric catalysis, particularly in hydrogenation reactions. These ligands have been shown to induce high enantioselectivity in the hydrogenation of various substrates, demonstrating the critical role of ligand design in controlling the stereochemical outcome of catalytic reactions (Pai et al., 2002).

properties

IUPAC Name

[2-(2-methoxyphenyl)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPVWDCYRDZOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573745
Record name (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine

CAS RN

402822-70-2
Record name (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Reactant of Route 2
Reactant of Route 2
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Reactant of Route 3
Reactant of Route 3
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Reactant of Route 4
Reactant of Route 4
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Reactant of Route 5
Reactant of Route 5
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.